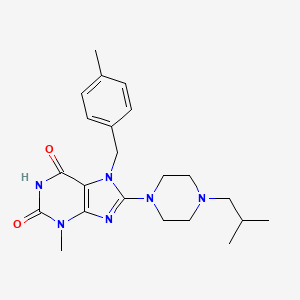

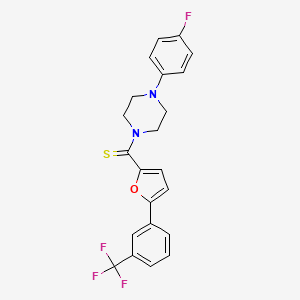

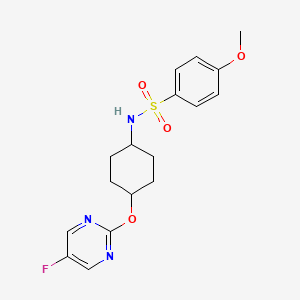

![molecular formula C18H17N3O2S B2384660 5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 321998-21-4](/img/structure/B2384660.png)

5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime, also known as MPSPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure Analysis : The compound is used as a precursor in the synthesis of reduced bipyrazoles. These synthesized structures have been analyzed for their molecular structures and supramolecular assembly (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

Sonogashira-Type Reactions : This compound serves as a precursor in Sonogashira-type cross-coupling reactions. These reactions facilitate the production of pyrazolo[4,3-c]pyridines, a class of compounds with potential applications in various fields including pharmaceuticals (Vilkauskaitė, Šačkus, & Holzer, 2011).

Catalysis : It is used in catalysis, specifically in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using sulfuric acid as a recyclable catalyst (Tayebi, Baghernejad, Saberi, & Niknam, 2011).

Pharmacological Potential : The compound has been evaluated for its pharmacological potential, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

Synthesis of Metal-Chelates : This compound is involved in the synthesis of aminomethylene derivatives of pyrazole-5-one(thione), which are used to form metal-chelates with copper(II) acetate. These complexes have been studied for their spectroscopic and magnetic properties (Uraev et al., 2020).

Conversion into Reduced Bipyrazoles : It undergoes chemical reactions to form reduced bipyrazoles, with detailed studies on the synthesis, characterization, and supramolecular assembly of these compounds (Kumar et al., 2019).

Reductive Amination : This compound is used in reductive amination reactions to produce secondary amines, which are important in various biological and chemical processes (Bawa, Ahmad, & Kumar, 2009).

Nitrile Formation : It reacts with acetic anhydride to produce corresponding nitriles, a reaction typical for anti isomers of aldoximes (Attaryan et al., 2012).

Propiedades

IUPAC Name |

(NE)-N-[[5-(4-methoxyphenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-21-18(24-15-10-8-14(23-2)9-11-15)16(12-19-22)17(20-21)13-6-4-3-5-7-13/h3-12,22H,1-2H3/b19-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVJZDRKASJWHA-XDHOZWIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NO)SC3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/O)SC3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

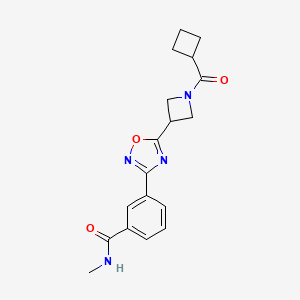

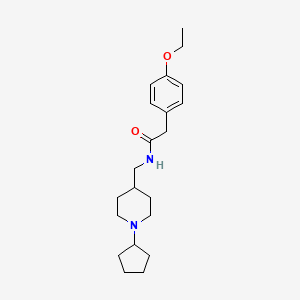

![N-(4-chlorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2384585.png)

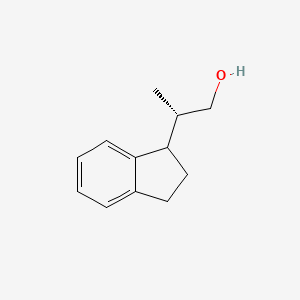

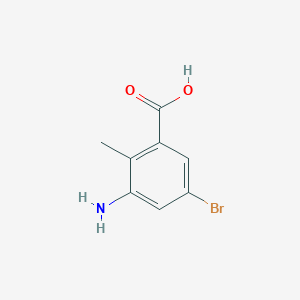

![N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide](/img/structure/B2384589.png)

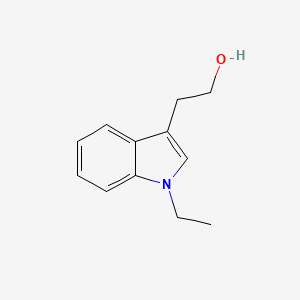

![Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2384591.png)

![N-cyclohexyl-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2384592.png)

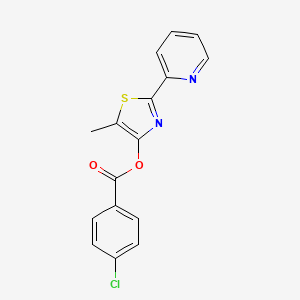

![N-(3-chlorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2384595.png)